molecular formula C12H12N2O2 B1499183 (S)-1-(3-Cyanophenyl)pyrrolidine-2-carboxylic acid CAS No. 308108-11-4

(S)-1-(3-Cyanophenyl)pyrrolidine-2-carboxylic acid

Cat. No.: B1499183
CAS No.: 308108-11-4
M. Wt: 216.24 g/mol
InChI Key: GUPLOEBMJRWMEE-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-1-(3-Cyanophenyl)pyrrolidine-2-carboxylic acid is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a cyanophenyl group attached to the nitrogen atom of L-proline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(3-Cyanophenyl)pyrrolidine-2-carboxylic acid typically involves the reaction of L-proline with 3-cyanobenzoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond between the proline and the cyanophenyl group. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(3-Cyanophenyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The cyanophenyl group can be oxidized to form corresponding carboxylic acids.

    Reduction: The nitrile group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

    Substitution: The cyanophenyl group can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation can be used for the reduction of the nitrile group.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-1-(3-Cyanophenyl)pyrrolidine-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.

    Biology: It can be used in the study of enzyme-substrate interactions and protein-ligand binding due to its structural similarity to natural amino acids.

    Industry: Used in the production of fine chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of (S)-1-(3-Cyanophenyl)pyrrolidine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The cyanophenyl group can interact with active sites of enzymes, while the proline moiety can enhance binding affinity and specificity. The exact molecular targets and pathways involved would vary depending on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Cyanophenyl)-L-proline: Similar structure but with the cyanophenyl group at the para position.

    N-(2-Cyanophenyl)-L-proline: Similar structure but with the cyanophenyl group at the ortho position.

    N-(3-Cyanophenyl)-D-proline: Enantiomer of (S)-1-(3-Cyanophenyl)pyrrolidine-2-carboxylic acid.

Uniqueness

This compound is unique due to the specific positioning of the cyanophenyl group, which can influence its reactivity and binding properties. The L-proline moiety also imparts specific stereochemical properties that can be crucial in biological interactions and synthetic applications.

Properties

CAS No.

308108-11-4

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

(2S)-1-(3-cyanophenyl)pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C12H12N2O2/c13-8-9-3-1-4-10(7-9)14-6-2-5-11(14)12(15)16/h1,3-4,7,11H,2,5-6H2,(H,15,16)/t11-/m0/s1

InChI Key

GUPLOEBMJRWMEE-NSHDSACASA-N

SMILES

C1CC(N(C1)C2=CC=CC(=C2)C#N)C(=O)O

Isomeric SMILES

C1C[C@H](N(C1)C2=CC=CC(=C2)C#N)C(=O)O

Canonical SMILES

C1CC(N(C1)C2=CC=CC(=C2)C#N)C(=O)O

Origin of Product

United States

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